3,3-dimethyl-11-(3-phenoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3,3-dimethyl-11-(3-phenoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin family This compound is characterized by its unique structure, which includes multiple aromatic rings and a diazepin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-11-(3-phenoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the diazepin core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenoxyphenyl group: This is achieved through a substitution reaction using phenoxyphenyl halides.
Addition of the phenylcarbonyl group: This step involves the acylation of the intermediate compound with phenylcarbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-11-(3-phenoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like m-chloroperoxybenzoic acid.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: m-chloroperoxybenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenoxyphenyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3,3-dimethyl-11-(3-phenoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-11-(3-phenoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3-dimethyl-11-(3-phenoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
- 11-(4-F-PH)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
Compared to similar compounds, 3,3-dimethyl-11-(3-phenoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern and the presence of both phenoxyphenyl and phenylcarbonyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C34H30N2O3 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2-benzoyl-9,9-dimethyl-6-(3-phenoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C34H30N2O3/c1-34(2)20-29-31(30(37)21-34)32(23-12-9-15-26(18-23)39-25-13-7-4-8-14-25)36-27-17-16-24(19-28(27)35-29)33(38)22-10-5-3-6-11-22/h3-19,32,35-36H,20-21H2,1-2H3 |
InChI Key |
ZHLQNWLXSHCYOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC(=CC=C5)OC6=CC=CC=C6)C(=O)C1)C |
Origin of Product |
United States |
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